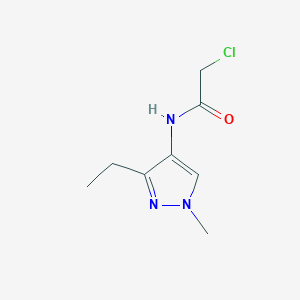![molecular formula C14H15ClF2N2O2 B6635153 2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)
2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDMEO, and it is a member of the oxazole family of compounds. CDMEO has been shown to have a variety of interesting properties, including its ability to interact with biological systems in unique ways. In
作用机制
The mechanism of action of CDMEO is complex and not fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, altering their function. Additionally, CDMEO has been shown to have anti-inflammatory properties, which may contribute to its overall mechanism of action.
Biochemical and Physiological Effects:
CDMEO has a variety of biochemical and physiological effects. One of the most notable is its ability to interact with certain proteins and enzymes in the body. This can lead to changes in the function of these molecules, which can have a variety of downstream effects. Additionally, CDMEO has been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for a variety of conditions.
实验室实验的优点和局限性
CDMEO has several advantages and limitations for use in lab experiments. One of the primary advantages is its ability to interact with biological systems in unique ways. This makes it a potentially useful tool for studying the structure and function of certain molecules. However, the synthesis of CDMEO is complex and requires specialized knowledge and equipment. Additionally, the compound is relatively expensive, which can be a limitation for some researchers.
未来方向
There are many potential future directions for research on CDMEO. One area of interest is its potential therapeutic applications. CDMEO has been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for a variety of conditions. Additionally, the compound's ability to interact with certain proteins and enzymes makes it a potentially useful tool for drug discovery. Finally, there is still much to learn about the mechanism of action of CDMEO, and further research in this area could lead to new insights into the compound's properties and potential applications.
Conclusion:
In conclusion, CDMEO is a chemical compound that has been widely studied for its potential applications in scientific research. The compound's ability to interact with biological systems in unique ways makes it a potentially useful tool for studying the structure and function of certain molecules. Additionally, CDMEO has been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for a variety of conditions. While the synthesis of CDMEO is complex and requires specialized knowledge and equipment, there are many potential future directions for research on this compound.
合成方法
The synthesis of CDMEO is a complex process that involves several steps. The starting materials for this synthesis are 3-chlorobenzaldehyde and 2-aminoethanol. These two compounds are combined in the presence of a catalyst to form the intermediate 2-(3-chlorophenyl)oxazolidin-4-one. This intermediate is then treated with a fluorinating agent to form the final product, CDMEO. The synthesis of CDMEO is a challenging process that requires specialized knowledge and equipment.
科学研究应用
CDMEO has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to interact with biological systems. CDMEO has been shown to have a variety of interesting properties, including its ability to bind to certain proteins and enzymes. This makes it a potentially useful tool for studying the structure and function of these molecules. Additionally, CDMEO has been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for a variety of conditions.
属性
IUPAC Name |
2-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF2N2O2/c15-11-3-1-2-10(6-11)14-18-12(9-21-14)7-19(4-5-20)8-13(16)17/h1-3,6,9,13,20H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFJVJSHZPDDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CN(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)

![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)




![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
